molecular formula C23H14F2N4O2 B2535089 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-85-3

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2535089
CAS No.: 901246-85-3
M. Wt: 416.388
InChI Key: PXEIZRQDTZDNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a fused pyrazole-quinoline core substituted with fluorine atoms at positions 7 and 8, a 4-methylphenyl group at position 3, and a 3-nitrophenyl moiety at position 1 (Figure 1).

The fluorine atoms likely enhance metabolic stability and membrane permeability, as seen in related fluorinated pyrazoloquinolines like ELND006 . The 3-nitrophenyl group may act as an electron-withdrawing moiety, modulating electronic interactions with target proteins, while the 4-methylphenyl substituent could contribute to hydrophobic interactions.

Properties

IUPAC Name

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N4O2/c1-13-5-7-14(8-6-13)22-18-12-26-21-11-20(25)19(24)10-17(21)23(18)28(27-22)15-3-2-4-16(9-15)29(30)31/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEIZRQDTZDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of fluorine atoms and the attachment of methylphenyl and nitrophenyl groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines with amino and hydroxyl substituents exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and downregulating iNOS/COX-2 expression. Key examples include:

Compound Substituents IC50 (NO Inhibition) Key Mechanism Reference
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-(4-hydroxyphenylamino) Submicromolar iNOS/COX-2 suppression
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-amino, 4-(carboxybenzylamino) Submicromolar Comparable to 1400W (positive control)
Target Compound 7,8-difluoro, 3-(4-methylphenyl), 1-(3-nitrophenyl) Not reported Inferred iNOS/COX-2 modulation

Key Insights :

  • Amino groups at position 3 (e.g., 2i, 2m) enhance hydrogen-bonding interactions with iNOS, critical for anti-inflammatory activity .
  • The target compound lacks an amino group but introduces fluorine and nitro substituents.

Gamma-Secretase Inhibitors: ELND006 and ELND007

ELND006 and ELND007 are pyrazolo[4,3-c]quinoline derivatives with trifluoromethylsulfonyl and cyclopropyl groups. They selectively inhibit amyloid-beta production over Notch, a key feature for Alzheimer’s therapeutics .

Compound Substituents Selectivity (Amyloid-beta vs. Notch) Key Feature
ELND006 4-cyclopropyl, 7,8-difluoro, sulfonyl High Metabolic stability
Target Compound 7,8-difluoro, 3-(4-methylphenyl), 1-(3-nitrophenyl) Unknown Nitro group may reduce metabolic clearance

Comparison :

  • Both ELND006 and the target compound feature 7,8-difluoro substitutions, which likely reduce oxidative metabolism .

Antimicrobial Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines with nitrophenyl and fluorophenyl groups exhibit antimicrobial activity ():

Compound Substituents Activity (MIC, μg/mL) Reference
1-(4-Nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline 1-(4-nitrophenyl), 3-amino S. aureus: 4–8 (vs. ampicillin)
Target Compound 1-(3-nitrophenyl) Not reported

Key Insights :

  • The position of the nitro group (para vs. meta) influences activity.
  • Amino groups in pyrazoloquinolines (e.g., 3-amino in ) are critical for antimicrobial activity, which the target compound lacks.

Structural and Electronic Comparisons

Substituent Effects :

  • Fluorine : Present in the target compound and ELND006, fluorine enhances metabolic stability and bioavailability via C-F bond strength and reduced susceptibility to enzymatic degradation .
  • Nitro Group : The 3-nitrophenyl substituent in the target compound may act as a stronger electron-withdrawing group compared to methoxy or methyl groups in analogs like C350-0671 (), altering charge distribution and binding kinetics.
  • Methylphenyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.